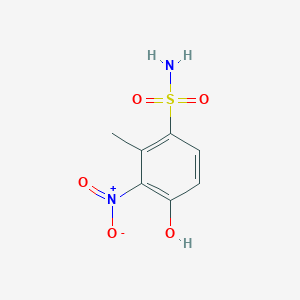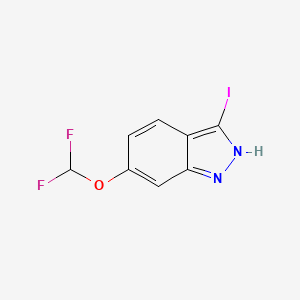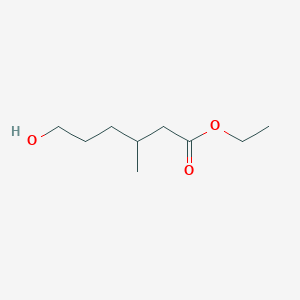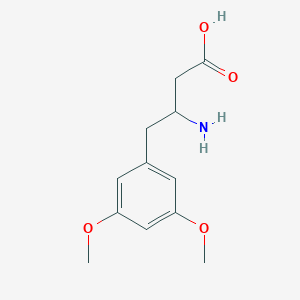
4-Hydroxy-2-methyl-3-nitrobenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Hydroxy-2-methyl-3-nitrobenzenesulfonamide is an organic compound with the molecular formula C7H8N2O4S It is a derivative of benzenesulfonamide, featuring a hydroxyl group, a methyl group, and a nitro group attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2-methyl-3-nitrobenzenesulfonamide typically involves the nitration of 4-hydroxy-2-methylbenzenesulfonamide. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, concentration, and reaction time, to maximize yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired compound in high purity.
化学反应分析
Types of Reactions
4-Hydroxy-2-methyl-3-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or aldehyde.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted benzenesulfonamides.
科学研究应用
4-Hydroxy-2-methyl-3-nitrobenzenesulfonamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 4-Hydroxy-2-methyl-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the sulfonamide group can form hydrogen bonds with target proteins, affecting their function.
相似化合物的比较
Similar Compounds
4-Methyl-3-nitrobenzenesulfonamide: Similar structure but lacks the hydroxyl group.
4-Hydroxy-N-methyl-3-nitrobenzenesulfonamide: Similar structure but with an N-methyl group instead of a hydroxyl group.
4-Chloro-N-methyl-3-nitrobenzenesulfonamide: Similar structure but with a chloro group instead of a hydroxyl group.
Uniqueness
4-Hydroxy-2-methyl-3-nitrobenzenesulfonamide is unique due to the presence of both a hydroxyl group and a nitro group on the benzene ring, which imparts distinct chemical and biological properties. The hydroxyl group enhances its solubility and reactivity, while the nitro group contributes to its potential biological activity.
属性
分子式 |
C7H8N2O5S |
|---|---|
分子量 |
232.22 g/mol |
IUPAC 名称 |
4-hydroxy-2-methyl-3-nitrobenzenesulfonamide |
InChI |
InChI=1S/C7H8N2O5S/c1-4-6(15(8,13)14)3-2-5(10)7(4)9(11)12/h2-3,10H,1H3,(H2,8,13,14) |
InChI 键 |
UWSAQPYYVMJKNK-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1[N+](=O)[O-])O)S(=O)(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Sodium;[[2-[1-(6-aminopurin-9-yl)-2-oxoethoxy]-3-oxopropoxy]-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B12278052.png)
![3-cyclopropyl-N-[2-(4-fluorophenyl)ethyl]-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B12278060.png)

![N-[(2R,3R,4R,5R,6R)-2-(4-Aminophenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-YL]acetamide hydrochloride](/img/structure/B12278065.png)

![N,N-dimethyl-2-[4-(9H-purin-6-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B12278071.png)
![6-azido-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine](/img/structure/B12278077.png)
![dipotassium;[2-(1,2-dihydroxyethyl)-3-oxido-5-oxo-2H-furan-4-yl] sulfate](/img/structure/B12278078.png)
![6-[Hydroxy-(6-hydroxyspiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-5-yl)methoxy]spiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-5-carbaldehyde](/img/structure/B12278098.png)
![5-Methoxy-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12278099.png)
![N-methyl-2-[(trimethylsilyl)ethynyl]aniline](/img/structure/B12278101.png)

![1H-pyrrolo[3,2-c]pyridine-2-carbonitrile](/img/structure/B12278109.png)
